Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone
Overview
Description
Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone involves several steps. One common synthetic route includes the reaction of furan derivatives with piperazine and methoxybenzyl chloride under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone has a broad range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone can be compared with other furan derivatives such as:
Furan-2-ylmethylamine: Known for its antimicrobial properties.
Furan-2-ylacetic acid: Used in the synthesis of pharmaceuticals.
Furan-2-ylmethanol: Studied for its potential as an anti-inflammatory agent.
Each of these compounds has unique properties and applications, but this compound stands out due to its combination of a furan ring with a piperazine moiety, which may enhance its biological activity and therapeutic potential.
Properties
IUPAC Name |
furan-2-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXSHPXIVMFPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182294 | |
Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355814-57-2 | |
Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355814-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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